molecular formula C22H45IO B14339010 1-(4-Iodobutoxy)octadecane CAS No. 105050-84-8

1-(4-Iodobutoxy)octadecane

Cat. No.: B14339010
CAS No.: 105050-84-8
M. Wt: 452.5 g/mol
InChI Key: WWWAAEIOHQQQCS-UHFFFAOYSA-N
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Description

1-(4-Iodobutoxy)octadecane is an organic compound with the molecular formula C22H45IO It is a long-chain alkyl iodide, characterized by the presence of an iodine atom attached to a butoxy group, which is further connected to an octadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodobutoxy)octadecane can be synthesized through a multi-step process involving the reaction of octadecane with 4-iodobutanol. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the alcohol, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobutoxy)octadecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

  • Substitution reactions yield various functionalized octadecane derivatives.
  • Reduction reactions produce octadecane.
  • Oxidation reactions result in the formation of alcohols or carboxylic acids.

Scientific Research Applications

1-(4-Iodobutoxy)octadecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in modifying biological membranes and as a probe in lipid research.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodobutoxy)octadecane involves its interaction with various molecular targets, depending on its application. In biological systems, it may integrate into lipid bilayers, altering membrane properties and affecting cellular processes. In chemical reactions, its reactivity is primarily governed by the presence of the iodine atom, which can act as a leaving group in substitution reactions or be reduced/oxidized under appropriate conditions.

Comparison with Similar Compounds

    1-Iodooctadecane: Similar structure but lacks the butoxy group, making it less versatile in functionalization reactions.

    1-Octadecene: An unsaturated analog with a double bond, leading to different reactivity and applications.

    Octadecane: A saturated hydrocarbon with no functional groups, used primarily as a reference compound in thermophysical studies.

Uniqueness: 1-(4-Iodobutoxy)octadecane is unique due to the presence of both a long alkyl chain and a reactive iodine atom, allowing for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobicity and reactivity, making it valuable in various research and industrial contexts.

Properties

CAS No.

105050-84-8

Molecular Formula

C22H45IO

Molecular Weight

452.5 g/mol

IUPAC Name

1-(4-iodobutoxy)octadecane

InChI

InChI=1S/C22H45IO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23/h2-22H2,1H3

InChI Key

WWWAAEIOHQQQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCCI

Origin of Product

United States

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